molecular formula C18H24N2O3S2 B216240 N-[4-(dipropylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide

N-[4-(dipropylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B216240
M. Wt: 380.5 g/mol
InChI Key: QUQQVORGDXYUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dipropylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a sulfamoyl group attached to a phenyl ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Sulfamoyl Group:

    Thiophene Ring Introduction: The thiophene ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki-Miyaura coupling.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to a sulfonamide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonamides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-[4-(dipropylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting sulfotransferases and other enzymes involved in metabolic pathways.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for treating diseases related to enzyme dysregulation, such as certain cancers and metabolic disorders.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group is known to form strong interactions with enzyme active sites, inhibiting their activity. The thiophene ring contributes to the compound’s binding affinity and specificity, while the acetamide group enhances its stability and solubility.

Comparison with Similar Compounds

  • N-(4-Dipropylsulfamoyl-phenyl)-2-methoxybenzamide
  • N-(4-Dipropylsulfamoyl-phenyl)-4-fluorobenzamide
  • N-(4-Dipropylsulfamoyl-phenyl)-2,2-dimethylpropanamide

Comparison: Compared to its analogs, N-[4-(dipropylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide exhibits unique properties due to the presence of the thiophene ring, which enhances its electronic properties and reactivity. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C18H24N2O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C18H24N2O3S2/c1-3-11-20(12-4-2)25(22,23)17-9-7-15(8-10-17)19-18(21)14-16-6-5-13-24-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,19,21)

InChI Key

QUQQVORGDXYUKQ-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.